![molecular formula C13H19N5O2 B1465530 tert-Butyl 3-(3-amino-4-cyano-1H-pyrazol-1-yl)-1-pyrrolidinecarboxylate CAS No. 1353500-00-1](/img/structure/B1465530.png)
tert-Butyl 3-(3-amino-4-cyano-1H-pyrazol-1-yl)-1-pyrrolidinecarboxylate
Overview
Description
Tert-Butyl 3-(3-amino-4-cyano-1H-pyrazol-1-yl)-1-pyrrolidinecarboxylate, also known as TBCP, is an organocatalyst with a wide range of applications in organic synthesis. It has been used in the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and natural products. TBCP is a highly efficient and cost-effective catalyst that has the potential to replace traditional metal-based catalysts in many synthetic processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(3-amino-4-cyano-1H-pyrazol-1-yl)-1-pyrrolidinecarboxylate is not fully understood. However, it is believed that the catalyst functions by forming a covalent bond between the amine and the pyrazol-1-yl group, which facilitates the reaction of the amine with the carboxylate group. This covalent bond is then broken, allowing the reaction to proceed.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-Butyl 3-(3-amino-4-cyano-1H-pyrazol-1-yl)-1-pyrrolidinecarboxylate have not been extensively studied. However, it is believed that tert-Butyl 3-(3-amino-4-cyano-1H-pyrazol-1-yl)-1-pyrrolidinecarboxylate does not have any significant effects on the body. It is also believed that it does not interact with any known enzymes or receptors.
Advantages and Limitations for Lab Experiments
The main advantage of using tert-Butyl 3-(3-amino-4-cyano-1H-pyrazol-1-yl)-1-pyrrolidinecarboxylate in laboratory experiments is its high efficiency and low cost. tert-Butyl 3-(3-amino-4-cyano-1H-pyrazol-1-yl)-1-pyrrolidinecarboxylate is a highly efficient catalyst, and it is much less expensive than traditional metal-based catalysts. However, tert-Butyl 3-(3-amino-4-cyano-1H-pyrazol-1-yl)-1-pyrrolidinecarboxylate does have some limitations. It is not as stable as metal-based catalysts, and it is not as effective in some reactions.
Future Directions
There are a number of potential future directions for tert-Butyl 3-(3-amino-4-cyano-1H-pyrazol-1-yl)-1-pyrrolidinecarboxylate research. These include the development of new catalysts based on tert-Butyl 3-(3-amino-4-cyano-1H-pyrazol-1-yl)-1-pyrrolidinecarboxylate, the synthesis of new molecules using tert-Butyl 3-(3-amino-4-cyano-1H-pyrazol-1-yl)-1-pyrrolidinecarboxylate, the study of the mechanism of action of tert-Butyl 3-(3-amino-4-cyano-1H-pyrazol-1-yl)-1-pyrrolidinecarboxylate, and the development of new applications for tert-Butyl 3-(3-amino-4-cyano-1H-pyrazol-1-yl)-1-pyrrolidinecarboxylate. Additionally, further research into the biochemical and physiological effects of tert-Butyl 3-(3-amino-4-cyano-1H-pyrazol-1-yl)-1-pyrrolidinecarboxylate could provide valuable insight into its potential uses in medicine and other areas.
Scientific Research Applications
Tert-Butyl 3-(3-amino-4-cyano-1H-pyrazol-1-yl)-1-pyrrolidinecarboxylate has been widely used in a variety of scientific research applications, including organic synthesis, catalysis, drug discovery, and biochemistry. In organic synthesis, tert-Butyl 3-(3-amino-4-cyano-1H-pyrazol-1-yl)-1-pyrrolidinecarboxylate has been used to synthesize a variety of organic molecules, including pharmaceuticals, agrochemicals, and natural products. In catalysis, tert-Butyl 3-(3-amino-4-cyano-1H-pyrazol-1-yl)-1-pyrrolidinecarboxylate has been used to catalyze a variety of reactions, including the synthesis of enantiomerically pure compounds and the synthesis of polymers. In drug discovery, tert-Butyl 3-(3-amino-4-cyano-1H-pyrazol-1-yl)-1-pyrrolidinecarboxylate has been used to synthesize a variety of potential drug candidates, including small molecule inhibitors and peptide mimetics. In biochemistry, tert-Butyl 3-(3-amino-4-cyano-1H-pyrazol-1-yl)-1-pyrrolidinecarboxylate has been used to study protein-ligand interactions and to synthesize enzyme inhibitors.
properties
IUPAC Name |
tert-butyl 3-(3-amino-4-cyanopyrazol-1-yl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2/c1-13(2,3)20-12(19)17-5-4-10(8-17)18-7-9(6-14)11(15)16-18/h7,10H,4-5,8H2,1-3H3,(H2,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKHBWKCODLWNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2C=C(C(=N2)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(3-amino-4-cyano-1H-pyrazol-1-yl)-1-pyrrolidinecarboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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